Cas no 1906763-70-9 (3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one)
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one
- EN300-1814178
- 1906763-70-9
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- Inchi: 1S/C12H17NO4/c1-15-8-6-10(16-2)12(9(14)4-5-13)11(7-8)17-3/h6-7H,4-5,13H2,1-3H3
- InChI Key: OOGZIQBBLRURQR-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1C(CCN)=O)OC)OC
Computed Properties
- Exact Mass: 239.11575802g/mol
- Monoisotopic Mass: 239.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 70.8Ų
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814178-0.05g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1814178-0.1g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1814178-0.25g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1814178-0.5g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1814178-1.0g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1814178-2.5g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1814178-5.0g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1814178-10.0g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 10g |
$4729.0 | 2023-06-03 | ||
| Enamine | EN300-1814178-1g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1814178-5g |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one |
1906763-70-9 | 5g |
$2235.0 | 2023-09-19 |
3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one
3-Amino-1-(2,4,6-Trimethoxyphenyl)Propan-1-One: A Comprehensive Overview
3-Amino-1-(2,4,6-trimethoxyphenyl)propan-1-one, also known by its CAS number 1906763-70-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a substituted aromatic ring and a ketone functional group. The presence of multiple methoxy groups on the phenyl ring suggests potential bioactivity, particularly in terms of antioxidant and anti-inflammatory properties.
Recent studies have highlighted the importance of 3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one in the development of novel therapeutic agents. Researchers have explored its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The synthesis of 3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one involves a multi-step process that typically begins with the preparation of the aromatic precursor. The introduction of the amino group is achieved through reductive amination or other amine-forming reactions. The stability of this compound under various conditions has been extensively studied, with findings indicating that it is relatively stable under physiological conditions but may undergo degradation under strong acidic or basic environments.
In terms of applications, 3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one has shown promise in the field of drug discovery. Its ability to act as a scaffold for further chemical modifications makes it an attractive candidate for developing bioactive molecules. For example, researchers have explored its potential as a lead compound for anti-cancer drugs due to its ability to induce apoptosis in cancer cells while sparing normal cells.
The pharmacokinetic properties of this compound have also been investigated. Studies indicate that it has moderate bioavailability when administered orally, with significant absorption occurring in the gastrointestinal tract. However, its metabolism and excretion pathways are still under investigation to fully understand its pharmacokinetic profile.
In conclusion, 3-amino-1-(2,4,6-trimethoxyphenyl)propan-1-one represents a valuable compound with diverse applications in organic chemistry and pharmacology. Its unique structure and bioactivity make it a subject of ongoing research interest. As new studies emerge, this compound is expected to contribute significantly to the development of innovative therapeutic agents.
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